
(2-(Fluorosulfonyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Fluorosulfonyl)phenyl]boronic acid is a boronic acid derivative that features a fluorosulfonyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(fluorosulfonyl)phenyl]boronic acid typically involves the introduction of the fluorosulfonyl group onto a phenylboronic acid precursor. One common method includes the reaction of phenylboronic acid with fluorosulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of [2-(fluorosulfonyl)phenyl]boronic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Fluorosulfonyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The fluorosulfonyl group can be reduced under specific conditions to yield different functional groups.
Substitution: The compound can participate in substitution reactions, where the fluorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the fluorosulfonyl group under appropriate conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Compounds with reduced functional groups, such as hydroxyl or amine derivatives.
Substitution: Products where the fluorosulfonyl group is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
[2-(Fluorosulfonyl)phenyl]boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of [2-(fluorosulfonyl)phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The fluorosulfonyl group can undergo nucleophilic substitution, allowing the compound to modify other molecules and exert its effects through these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the fluorosulfonyl group and has different reactivity and applications.
2-Fluorophenylboronic acid: Contains a fluorine atom instead of the fluorosulfonyl group, leading to different chemical properties and uses.
4-Fluorophenylboronic acid: Similar to 2-fluorophenylboronic acid but with the fluorine atom in a different position on the phenyl ring.
Uniqueness
[2-(Fluorosulfonyl)phenyl]boronic acid is unique due to the presence of both the boronic acid and fluorosulfonyl groups. This combination imparts distinct reactivity and allows for a broader range of chemical transformations and applications compared to its analogs.
Eigenschaften
Molekularformel |
C6H6BFO4S |
|---|---|
Molekulargewicht |
203.99 g/mol |
IUPAC-Name |
(2-fluorosulfonylphenyl)boronic acid |
InChI |
InChI=1S/C6H6BFO4S/c8-13(11,12)6-4-2-1-3-5(6)7(9)10/h1-4,9-10H |
InChI-Schlüssel |
SFWVACZYXUKCTF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1S(=O)(=O)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


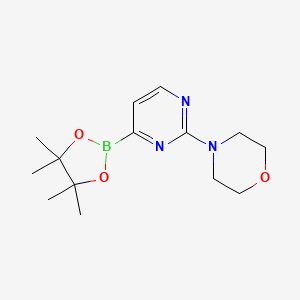
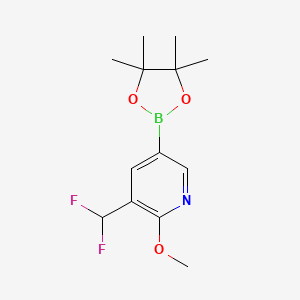
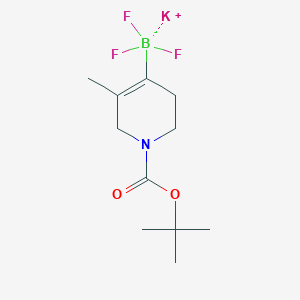
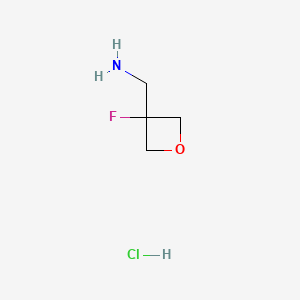
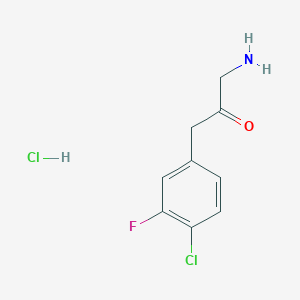
![6-(Trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13465126.png)
![Rac-2-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetic acid](/img/structure/B13465142.png)
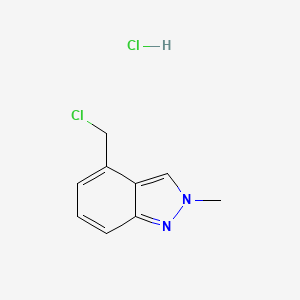
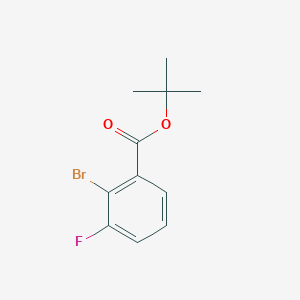

![2-[(2S,4S)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride](/img/structure/B13465154.png)
![(6S)-7-benzyloxycarbonyl-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B13465172.png)

![2-chloro-1-{5-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-one](/img/structure/B13465177.png)
